![molecular formula C23H22ClNO B12637726 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 920276-39-7](/img/structure/B12637726.png)
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a naphthyl group and a 4-chloroanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 4-chloroanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloroaniline with an appropriate electrophile, often under basic conditions.
Cyclohexanone Derivative Formation: The final step involves the condensation of the naphthyl intermediate with the 4-chloroanilino intermediate in the presence of a base to form the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include naphthyl ketones or carboxylic acids.
Reduction: Products include naphthyl alcohols.
Substitution: Products vary depending on the nucleophile used, such as naphthyl amines or thiols.
科学的研究の応用
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a propanone core instead of a cyclohexanone core.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and exhibits similar chemical properties.
Uniqueness
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
920276-39-7 |
|---|---|
分子式 |
C23H22ClNO |
分子量 |
363.9 g/mol |
IUPAC名 |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
InChIキー |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
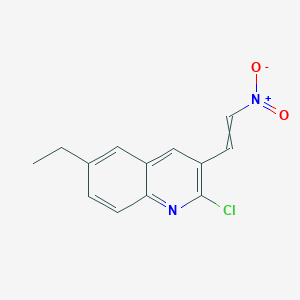

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
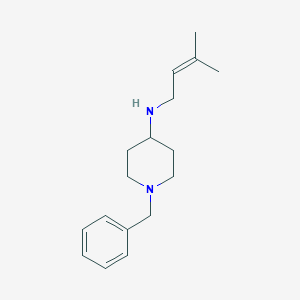
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
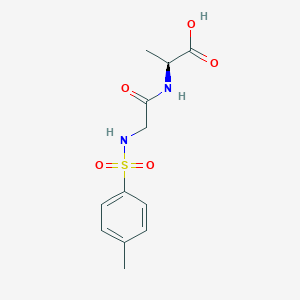


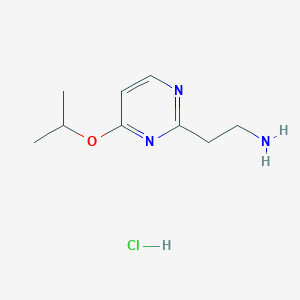
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
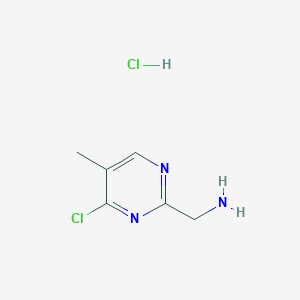
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
